molecular formula C16H15NO B2911854 2-(4-Ethylphenyl)isoindoline-1-one CAS No. 639857-66-2

2-(4-Ethylphenyl)isoindoline-1-one

Cat. No.: B2911854
CAS No.: 639857-66-2
M. Wt: 237.302
InChI Key: BCZISILGWCAILS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)isoindoline-1-one is a derivative of isoindoline . Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .


Synthesis Analysis

The synthesis of isoindoline derivatives has been a subject of substantial interest and ingenuity among researchers . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has also been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by X-ray single-crystal diffraction . The compound crystallizes in the orthorhombic space group Pna21 with four molecules in the unit cell and one molecule in the asymmetric unit . The molecular structure is not planar .


Chemical Reactions Analysis

Isoindolines are known for their diverse chemical reactivity and promising applications . They have proven to be important intermediates for the synthesis of new drugs with different applications . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .


Physical And Chemical Properties Analysis

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Mechanism of Action

The mechanism of action of isoindolines involves their interaction with the dopamine receptor D2 . Docking studies suggest that isoindolines have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety and Hazards

While isoindolines were found to pose no risk, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . Therefore, it is crucial to consider these potential hazards when handling these compounds.

Future Directions

The development of isoindoline-1,3-diones heterocycles is a subject of substantial interest among researchers . The aim is to develop a green synthesis technique for isoindolines/dioxoisoindolines . These compounds derived from analogs of important biogenic amines were tested in silico to predict their affinities and some pharmacokinetic parameters . One of them was evaluated in vivo in a Parkinsonism mouse model . The future direction in this field underscores the need for sustainable and environmentally friendly synthetic approaches .

Properties

IUPAC Name

2-(4-ethylphenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)16(17)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZISILGWCAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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